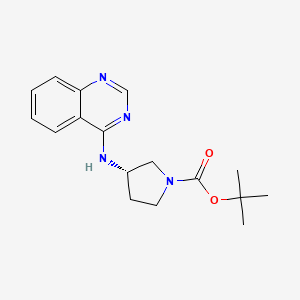

tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound . These compounds are intermediates in the synthesis of biologically active molecules, including Tyk2 inhibitors, nociceptin antagonists, and potential anticancer and PROTAC molecules .

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine carboxylates involves several steps starting from readily available materials. For example, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was reported, which was then used to create macrocyclic Tyk2 inhibitors . Another study described the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess . Additionally, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate was achieved using a palladium-catalyzed Suzuki reaction, with a high yield of 96.7% .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectroscopy. For instance, the crystal structure of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one was solved using single-crystal X-ray diffraction, revealing two different conformers in the crystal . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data .

Chemical Reactions Analysis

The tert-butyl pyrrolidine carboxylates undergo various chemical reactions during their synthesis. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . The cyclization and epimerization/saponification reactions were key steps in the synthesis of enantiomerically pure pyrrolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The tert-butyl group is commonly used as a protecting group for carboxylic acids due to its steric bulk and ease of removal. The pyrrolidine ring is a common motif in drug design, contributing to the molecule's conformational stability and potential for hydrogen bonding. The presence of quinazolinylamino and other heterocyclic groups in these molecules suggests potential for varied biological activity, as seen in the synthesis of Tyk2 inhibitors and nociceptin antagonists .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Natural Product Analogs The compound tert-Butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate has been utilized in the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. These analogs, synthesized starting from aniline and through intermediate steps, were tested for antitumor activity against a panel of 11 cell lines, with one compound exhibiting potent mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Enantioselective Nitrile Anion Cyclization Enantioselective nitrile anion cyclization has been applied to synthesize N-tert-butyl disubstituted pyrrolidines, showcasing a practical asymmetric synthesis approach. The method achieved a 71% overall yield and demonstrated the versatility of this compound in synthesizing chiral pyrrolidine with high yield and optical purity (Chung et al., 2005).

Defluorinative Cyclization for Synthesis of Quinazolic Acid Derivatives The compound has also been involved in a novel intramolecular defluorinative cyclization approach to synthesize difluoromethylated quinazolic acid derivatives, indicating its application in creating new types of cyclic amino acids (Hao et al., 2000).

Applications in Organic Chemistry

Synthesis of Photochromes It played a role in the synthesis and photochemistry of quinoline analogs of the perimidinespirohexadienone family of photochromes, showcasing its utility in the synthesis of complex organic compounds with specific photochemical properties (Moerdyk et al., 2009).

Metal-free C3-alkoxycarbonylation The compound has been used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, proving its efficiency in preparing bioactive natural products and synthetic drugs under mild conditions (Xie et al., 2019).

properties

IUPAC Name |

tert-butyl (3S)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMPGBPHCBIAAO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-acetyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2540330.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2540334.png)

![1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2540335.png)

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)

![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)